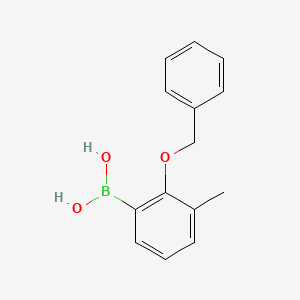

2-(Benzyloxy)-3-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzyloxy)-3-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-methylphenylboronic acid typically involves the reaction of 2-(Benzyloxy)-3-methylphenyl bromide with a boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction mixture is heated to facilitate the formation of the boronic acid compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Benzyloxy)-3-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can be reduced to form boronate esters or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in coupling reactions.

Major Products Formed:

Oxidation: Phenols or quinones.

Reduction: Boronate esters or alcohols.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki Coupling Reaction

One of the primary applications of boronic acids, including 2-(benzyloxy)-3-methylphenylboronic acid, is in the Suzuki coupling reaction. This reaction facilitates the formation of biaryl compounds from aryl halides and boronic acids using palladium catalysts. It is widely used in the synthesis of pharmaceuticals and agrochemicals due to its efficiency and mild reaction conditions. The versatility of this compound allows for the synthesis of complex molecular architectures essential for drug development .

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of derivatives related to this compound. For instance, a derivative demonstrated improved activity against neuraminidase enzymes associated with influenza viruses compared to standard antiviral drugs like oseltamivir. This suggests that modifications of boronic acids can lead to promising antiviral agents with enhanced efficacy and reduced cytotoxicity .

Heat Shock Protein Inhibition

Another significant application is in the development of inhibitors targeting heat shock protein 90 (Hsp90). Research indicates that substituents on phenylboronic acids can enhance their binding affinity to Hsp90, which is crucial for cancer therapy. The introduction of electronegative atoms at specific positions on the phenyl ring has been shown to improve cytoprotective activity, making these compounds valuable in cancer treatment strategies .

Material Science

Fluorescent Probes

The compound has also been utilized in synthesizing modular fluorescent probes for bioanalytical applications. By incorporating boron-containing moieties into BODIPY dyes, researchers can create effective tools for studying glycan interactions on antibodies. These probes are essential for understanding biological processes at a molecular level and can be used in various diagnostic applications .

Table 1: Summary of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Organic Synthesis | Formation of biaryl compounds via Suzuki coupling | Used in pharmaceutical synthesis |

| Medicinal Chemistry | Antiviral activity against neuraminidase | Derivative showed enhanced efficacy against H5N1 |

| Inhibition of heat shock protein 90 | Improved binding affinity noted with specific substituents | |

| Material Science | Development of fluorescent probes for bioanalysis | BODIPY dyes created for glycan interaction studies |

Case Study: Antiviral Activity Evaluation

In a study assessing the antiviral potential of a derivative containing the benzyloxy group, it was found that the compound exhibited significantly higher activity against H5N1 neuraminidase than oseltamivir carboxylate, with an EC50 value indicating potent inhibitory effects alongside low cytotoxicity . This highlights the therapeutic promise of boronic acid derivatives in treating viral infections.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-3-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological processes. The boronic acid group can interact with enzymes and other proteins, affecting their activity and function. Additionally, the compound can participate in signal transduction pathways and other cellular processes.

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

Comparison: 2-(Benzyloxy)-3-methylphenylboronic acid is unique due to the presence of the benzyloxy and methyl groups, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it has enhanced stability and different electronic properties. The presence of the benzyloxy group can also provide additional sites for functionalization, making it a versatile compound in organic synthesis and other applications.

Activité Biologique

2-(Benzyloxy)-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by a boron atom bonded to a phenyl group, which is further substituted with a benzyloxy and a methyl group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in cancer research, antimicrobial studies, and enzyme inhibition.

- Molecular Formula : C13H15B O3

- Molecular Weight : 225.07 g/mol

- Structure : The compound features a boron atom linked to a phenyl ring with a benzyloxy substituent and a methyl group at the ortho position.

The biological activity of this compound can be attributed to its ability to interact with certain enzymes and receptors due to the presence of the boron atom. Boronic acids are known to form reversible covalent bonds with diols, which allows them to inhibit enzymes that rely on these interactions for their activity. This mechanism has been explored in various studies, particularly concerning cancer cell lines and microbial pathogens.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit cytotoxic effects against cancer cells. In studies involving prostate cancer cell lines (e.g., PC-3), compounds related to this structure have shown significant reductions in cell viability at concentrations as low as 5 µM. For instance, one study reported that treatment with similar boronic compounds resulted in cell viability dropping to 33% for cancer cells while maintaining higher viability (71%) for healthy cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various microorganisms. In vitro tests revealed inhibition zones ranging from 7 mm to 13 mm against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be developed further as an antimicrobial agent .

Antioxidant Activity

Antioxidant properties have been attributed to boronic acids due to their ability to scavenge free radicals. Studies utilizing methods such as DPPH and ABTS assays have shown that phenylboronic compounds exhibit significant antioxidant activity comparable to standard antioxidants like α-tocopherol .

Case Studies

Propriétés

IUPAC Name |

(3-methyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULANZGAYLJKDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.